molecular formula C28H41F3N4O4 B12780481 TB34Ymf41F CAS No. 1091682-50-6

TB34Ymf41F

Cat. No.: B12780481
CAS No.: 1091682-50-6
M. Wt: 554.6 g/mol
InChI Key: SCVZUKPARGIVBE-CJFMBICVSA-N
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Description

Chemical Reactions Analysis

TB34Ymf41F undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

TB34Ymf41F has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of TB34Ymf41F involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, similar compounds often exert their effects by binding to enzymes or receptors, altering their activity and influencing cellular processes . This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

TB34Ymf41F can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example, compounds with similar nucleophilic or electrophilic properties may exhibit comparable reactivity and applications . this compound may have unique properties that make it particularly useful in certain applications, such as higher stability or specificity for certain targets.

Properties

CAS No.

1091682-50-6

Molecular Formula

C28H41F3N4O4

Molecular Weight

554.6 g/mol

IUPAC Name

(2R)-2-(cyclopentylmethyl)-N-[(2S)-3,3-dimethyl-1-oxo-1-[4-[(2,4,5-trifluorophenyl)methylamino]piperidin-1-yl]butan-2-yl]-3-[formyl(hydroxy)amino]propanamide

InChI

InChI=1S/C28H41F3N4O4/c1-28(2,3)25(33-26(37)20(16-35(39)17-36)12-18-6-4-5-7-18)27(38)34-10-8-21(9-11-34)32-15-19-13-23(30)24(31)14-22(19)29/h13-14,17-18,20-21,25,32,39H,4-12,15-16H2,1-3H3,(H,33,37)/t20-,25-/m1/s1

InChI Key

SCVZUKPARGIVBE-CJFMBICVSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC(CC1)NCC2=CC(=C(C=C2F)F)F)NC(=O)[C@H](CC3CCCC3)CN(C=O)O

Canonical SMILES

CC(C)(C)C(C(=O)N1CCC(CC1)NCC2=CC(=C(C=C2F)F)F)NC(=O)C(CC3CCCC3)CN(C=O)O

Origin of Product

United States

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